Unique Intermediate in Patented Route to Rho Kinase Inhibitor Netarsudil
4-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester is explicitly reported as a crucial synthetic precursor to the FDA-approved glaucoma drug netarsudil . In the schematic overview of netarsudil's asymmetric synthesis, a compound matching its structure is utilized to construct the key benzodioxane pharmacophore. This creates an irreplaceable procurement demand distinct from all other regioisomers or non-fluorinated analogs, which are chemically incapable of generating the final active pharmaceutical ingredient. Without this specific substitution pattern, the stereoselective construction of the drug scaffold is not feasible.
| Evidence Dimension | Synthetic Applicability |
|---|---|
| Target Compound Data | Crucial intermediate in the patented asymmetric synthesis of netarsudil |
| Comparator Or Baseline | Generic analogs (e.g., methyl 4-amino-2-methoxybenzoate, CAS 27492-84-8): Not reported in any netarsudil synthetic route |
| Quantified Difference | Qualitatively required vs. structurally incompatible |
| Conditions | Multi-step chemical synthesis under patented conditions |
Why This Matters
For CROs and pharmaceutical companies manufacturing or developing netarsudil, procurement of this specific CAS number is a non-negotiable requirement linked to regulatory filings, making generic substitution impossible.
